molecular formula C19H14N4O7S2 B3013880 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate CAS No. 877651-44-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

Cat. No. B3013880
CAS RN: 877651-44-0
M. Wt: 474.46
InChI Key: FQYGRLVZUBSIND-UHFFFAOYSA-N
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Description

The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" is a complex molecule that appears to be related to various research areas, including the study of mutagenic environmental pollutants and the synthesis of compounds with potential anti-bacterial activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related thiadiazole derivatives is discussed in paper , where a series of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized. The methods used included starting from a nitrofuran derivative and employing spectroscopic methods for structure determination. Although the exact synthesis of the compound is not detailed, similar synthetic routes could potentially be applied, with modifications to incorporate the cyclopropanecarboxamido and pyran moieties.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. In paper , the structures of synthesized thiadiazole compounds were confirmed using mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and elemental analysis. These techniques could also be used to analyze the molecular structure of "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" to ensure the correct synthesis and to understand its potential interactions with biological targets.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the compound . However, paper describes the metabolism of 6-nitrobenzo[a]pyrene, which involves ring hydroxylation. This suggests that nitro groups, similar to the one present in the compound of interest, can undergo metabolic activation. The thiadiazole ring, as seen in paper , is also a site of potential chemical reactivity, particularly in the presence of biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the solubility of the compound may be similar to that of 6-nitrobenzo[a]pyrene, which forms both organic solvent-soluble and water-soluble products as mentioned in paper . The presence of the nitro group and the thiadiazole ring could also influence the compound's mutagenicity and its ability to interact with nuclear macromolecules, as seen in the interaction of 6-nitrobenzo[a]pyrene with nuclear proteins .

Scientific Research Applications

Synthesis and Biological Activity

One study describes the synthesis and inhibitory activities against two isoforms of nitric oxide synthase (inducible and neuronal NOS) of new families of pyrazoline and thiadiazoline heterocycles. These compounds were synthesized by combining arylthiadiazoline or arylpyrazoline skeletons with a carboxamide or carbothioamide moiety. The study highlights the structure-activity relationships of these molecules, suggesting potential applications in designing inhibitors for neurological conditions or inflammatory diseases (Arias et al., 2018).

Antitumor Agents

Another study focused on the synthesis of benzothiazole derivatives, which showed selective cytotoxicity against tumorigenic cell lines. A biologically stable derivative was synthesized, exhibiting excellent in vivo inhibitory effects on tumor growth. This research indicates the potential of such compounds in developing new antitumor agents (Yoshida et al., 2005).

Energetic Materials

Research on nitrogen-rich heterocyclic energetic compounds, such as azoles and azines, which are essential for high-energy-density materials (HEDMs), outlines methods for nitration and the design of energetic materials with adjustable properties. This highlights the potential application of such compounds in the field of materials science, particularly in developing new explosives or propellants (Luo et al., 2022).

Antimicrobial Agents

A study on the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing a pyrazole moiety demonstrated potent antimicrobial activities against various bacterial and fungal strains. This suggests the use of similar compounds in developing new antimicrobial agents (Reddy et al., 2010).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O7S2/c24-14-7-13(9-31-19-22-21-18(32-19)20-16(25)10-1-2-10)29-8-15(14)30-17(26)11-3-5-12(6-4-11)23(27)28/h3-8,10H,1-2,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYGRLVZUBSIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

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